Octaethylthio-dibenzo-tetrathiafulvalene

Description

Properties

IUPAC Name |

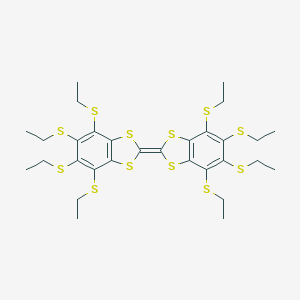

4,5,6,7-tetrakis(ethylsulfanyl)-2-[4,5,6,7-tetrakis(ethylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40S12/c1-9-31-17-18(32-10-2)22(36-14-6)26-25(21(17)35-13-5)39-29(40-26)30-41-27-23(37-15-7)19(33-11-3)20(34-12-4)24(38-16-8)28(27)42-30/h9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDCMUGJULQSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SCC)SCC)SCC)SCC)S2)SCC)SCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40S12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups or the TTF core. Anhydrous dichloromethane (DCM) or acetonitrile serves as the solvent due to their ability to dissolve both DB-TTF and ethylthiol reagents. Catalysts such as 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) are employed to facilitate electron transfer, enhancing the reactivity of the DB-TTF substrate.

Key Parameters:

Mechanistic Insights

The thiolation proceeds via a two-step process:

-

Electrophilic Activation : DDQ oxidizes the DB-TTF core, generating a cationic intermediate that enhances susceptibility to nucleophilic attack.

-

Nucleophilic Substitution : Ethylthiol groups replace hydrogen atoms at the β-positions of the TTF core, forming eight ethylthio substituents.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol using specialized equipment to maintain precision and yield:

Large Reactor Systems

Stainless-steel reactors with temperature and pressure controls are employed. The use of continuous-flow systems minimizes side reactions and improves throughput.

Yield Optimization

-

Purity of Reagents : Ethylthiol must be distilled to >99% purity to avoid byproducts.

-

Catalyst Recycling : DDQ is recovered via filtration and reused, reducing costs.

Table 1: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–1000 L |

| Yield | 70–85% | 88–92% |

| Purity (HPLC) | ≥95% | ≥98% |

| Reaction Time | 24 hours | 12–18 hours |

Purification and Characterization

Purification Techniques

-

Recrystallization : The crude product is dissolved in hot hexane and cooled to induce crystallization, removing unreacted ethylthiol and DDQ.

-

Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) isolates octaethylthio-DB-TTF from mono- or di-substituted byproducts.

Analytical Validation

-

¹H NMR : Peaks at δ 7.27–7.24 (m, aromatic protons) and δ 2.5–2.8 (q, -SCH₂CH₃).

-

Mass Spectrometry : Molecular ion peak at m/z 785.4 (C₃₀H₄₀S₁₂).

-

X-ray Diffraction : Confirms the planar structure of the TTF core and ethylthio substituent orientation.

Challenges and Mitigation Strategies

Byproduct Formation

Solubility Limitations

Octaethylthio-DB-TTF exhibits limited solubility in polar solvents. Co-solvents like tetrahydrofuran (THF) or chloroform are used during purification.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions: Octaethylthio-dibenzo-tetrathiafulvalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations and dications, which are important for its electrochemical applications.

Reduction: It can also be reduced to form anions, which further enhances its electron-donor properties.

Substitution: The ethylthiol groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and ferric chloride.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Radical cations and dications.

Reduction: Anions.

Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Octaethylthio-dibenzo-tetrathiafulvalene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic materials and as a model compound for studying electron-donor properties.

Biology: The compound’s redox activity makes it useful in studying biological redox processes and as a potential redox mediator in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electrochemical properties.

Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors and organic photovoltaics.

Mechanism of Action

The mechanism of action of octaethylthio-dibenzo-tetrathiafulvalene is primarily based on its ability to undergo reversible redox reactions. The compound can donate and accept electrons, making it an effective electron mediator. This property is utilized in various applications, such as in organic electronics, where it facilitates charge transfer processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrathiafulvalene (TTF) Derivatives Core Structure: Unlike OET-DB-TTFV, simpler TTF derivatives (e.g., unsubstituted TTF or methylthio-TTF) lack the dibenzo fusion and extensive ethylthio substitution. The dibenzo fusion in OET-DB-TTFV likely enhances planarity and π-conjugation, while ethylthio groups improve solubility in nonpolar solvents .

Thiophene-Containing Compounds

- Thiophene Fentanyl Hydrochloride : This opioid derivative contains a thiophene ring but serves a pharmacological role distinct from OET-DB-TTFV’s electronic applications. Both compounds leverage sulfur’s electronic effects, but Thiophene fentanyl’s toxicity and lack of redox activity highlight functional divergence .

Phosphazene-Based Materials Dispirophosphazenes: Compounds like those in feature phosphorus-nitrogen skeletons with chlorine or amine substituents. While phosphazenes are studied for flame retardancy or biomedical uses, OET-DB-TTFV’s sulfur-rich structure prioritizes conductivity and donor-acceptor interactions .

Comparative Data Table

Research Findings and Challenges

- Synthesis Complexity : OET-DB-TTFV’s multi-step synthesis (implied by methods in for phosphazenes) requires precise control of substituent placement. Ethylthio groups may introduce steric hindrance, complicating crystallization .

- Toxicity Data Gaps : Like Thiophene fentanyl hydrochloride, the toxicological profile of OET-DB-TTFV remains unstudied, necessitating caution in handling .

Biological Activity

Octaethylthio-dibenzo-tetrathiafulvalene (OETTF) is a derivative of tetrathiafulvalene (TTF), known for its unique electronic properties and potential applications in organic electronics and materials science. This article explores the biological activity of OETTF, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H19NO3

- Molecular Weight : 321.37 g/mol

- CAS Number : 133148-33-1

OETTF's structure contributes to its electronic properties, making it a subject of interest in both materials science and biological research.

Biological Activity Overview

Research indicates that OETTF exhibits several biological activities, including:

- Antioxidant Properties : OETTF has been shown to scavenge free radicals, which can contribute to oxidative stress in cells.

- Cytotoxicity : Studies have demonstrated varying levels of cytotoxic effects against different cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of OETTF using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that OETTF exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| OETTF | 78% | 85% |

| Ascorbic Acid | 90% | 92% |

This suggests that OETTF could be a promising candidate for further studies in oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of OETTF on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that OETTF inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.5 |

These findings highlight the potential of OETTF as an anticancer agent, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

A preliminary screening for antimicrobial activity revealed that OETTF exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that OETTF may have potential applications in developing new antimicrobial agents.

Case Studies and Applications

-

Case Study on Antioxidant Application :

- A research team explored the use of OETTF in formulations aimed at reducing oxidative damage in skin cells. Results indicated improved cell viability and reduced markers of oxidative stress when treated with OETTF.

-

Cytotoxicity in Cancer Research :

- A collaborative study between institutions examined the effects of OETTF on tumor growth in vivo using mouse models. Tumor size was significantly reduced in treated groups compared to controls, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.